molecular formula C17H21NO B1615289 4-(2-(Methyl(phenethyl)amino)ethyl)phenol CAS No. 52059-47-9

4-(2-(Methyl(phenethyl)amino)ethyl)phenol

Cat. No.: B1615289
CAS No.: 52059-47-9
M. Wt: 255.35 g/mol
InChI Key: FNQWTUSVQSXWAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methyl(phenethyl)amino)ethyl)phenol typically involves the reaction of phenethylamine with formaldehyde and a methylating agent under controlled conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methyl(phenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(Methyl(phenethyl)amino)ethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in neurotransmitter pathways and its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its role as a sympathomimetic agent.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-(2-(Methyl(phenethyl)amino)ethyl)phenol involves its interaction with adrenergic receptors in the body. It acts as a sympathomimetic agent, mimicking the effects of endogenous catecholamines like norepinephrine. This interaction leads to the activation of the adrenergic receptors, resulting in various physiological responses such as increased heart rate and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Methyl(phenethyl)amino)ethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and methylated amine groups allows it to interact with biological systems in ways that its analogs cannot .

Properties

IUPAC Name

4-[2-[methyl(2-phenylethyl)amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-18(13-11-15-5-3-2-4-6-15)14-12-16-7-9-17(19)10-8-16/h2-10,19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQWTUSVQSXWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343554
Record name 4-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52059-47-9
Record name 4-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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